molecular formula C14H15N5OS2 B1209975 2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B1209975
M. Wt: 333.4 g/mol
InChI Key: UZUHXOZGUNACKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a member of benzimidazoles.

Scientific Research Applications

  • Anticancer Applications :

    • A study by Abu-Melha (2021) focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which included derivatives similar to the compound . These compounds exhibited cytotoxic activities against different cancer cell lines, particularly showing powerful results against breast cancer (Abu-Melha, 2021).
  • Antiviral Activities :

    • Youssif et al. (2016) synthesized new derivatives of 2-thiobenzimidazole that showed activity against hepatitis C virus (HCV), highlighting the potential of benzimidazole derivatives in antiviral research (Youssif et al., 2016).
  • Antibacterial and Antifungal Properties :

    • Devi et al. (2022) synthesized compounds derived from 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, demonstrating significant antibacterial and antifungal activities against various microorganisms (Devi, Shahnaz, & Prasad, 2022).
  • Insecticidal Applications :

    • Fadda et al. (2017) investigated the insecticidal properties of heterocycles incorporating a thiadiazole moiety, like the compound , against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
  • Antioxidant Effects :

    • Basta et al. (2017) studied benzimidazole derivatives as antioxidants for base oil, indicating the potential of such compounds in enhancing oxidation stability (Basta et al., 2017).
  • Chemical Synthesis and Structural Analysis :

    • Ying-jun (2012) conducted a study on a novel compound incorporating a benzimidazole moiety, focusing on its synthesis and NMR analysis, which is crucial for understanding the chemical structure and properties of such compounds (Ying-jun, 2012).

properties

Molecular Formula

C14H15N5OS2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H15N5OS2/c1-2-5-12-18-19-14(22-12)17-11(20)8-21-13-15-9-6-3-4-7-10(9)16-13/h3-4,6-7H,2,5,8H2,1H3,(H,15,16)(H,17,19,20)

InChI Key

UZUHXOZGUNACKA-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylthio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.